
Medifoxamine
概要
説明
メジフォキサミンは、以前は非定型抗うつ薬として市販されており、さらに抗不安作用も有していた化学化合物です。フランス、スペイン、モロッコでは、クレディアルやゲルダキシルなどのブランド名で販売されていました。メジフォキサミンは、ドーパミン作動性およびセロトニン作動性メカニズムを介して作用し、1990年頃にフランスで初めて導入されました。 肝毒性の発生により、1999年(モロッコ)と2000年(フランス)に市場から撤退しました .
準備方法
メジフォキサミンの合成経路には、N,N-ジメチル-2,2-ジフェノキシエチルアミンと適切な試薬を制御された条件下で反応させることが含まれます。
化学反応の分析
メジフォキサミンは、以下を含むさまざまな化学反応を受けます。
酸化: メジフォキサミンは酸化されて、N-メチル-2,2-ジフェノキシエチルアミンやN,N-ジメチル-2-ヒドロキシフェノキシ-2-フェノキシエチルアミンなどの代謝物を生成することができます.
還元: 還元反応はメジフォキサミンではあまり一般的ではありませんが、特定の条件下では還元を受ける可能性があります。
置換: メジフォキサミンは、特に芳香環を含む置換反応に関与することができます。
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や水素化リチウムアルミニウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、上記のような代謝物です .
科学研究への応用
化学: メジフォキサミンの独特の構造と反応性は、有機化学研究の対象となっています。
生物学: 神経伝達物質系に対するこの化合物の影響は、その潜在的な治療応用を理解するために研究されてきました。
医学: メジフォキサミンは、市場から撤退するまでは、抗うつ薬および抗不安薬として使用されていました。その薬理学的特性と潜在的な治療用途に関する研究は続いています。
産業: メジフォキサミンは産業では広く使用されていませんが、その合成と反応は、新しい化学プロセスの開発に関心を持たれています
科学的研究の応用
Pharmacodynamics
Medifoxamine primarily functions as a dopamine reuptake inhibitor and has a weaker effect as a serotonin reuptake inhibitor . Its pharmacological profile includes:
- Dopamine Reuptake Inhibition : this compound shows preferential activity as a weak dopamine reuptake inhibitor.
- Serotonin Receptor Interaction : It acts as a weak antagonist at 5-HT2A and 5-HT2C receptors, with IC50 values of 950 nM and 980 nM respectively .
- Metabolites : During first-pass metabolism, this compound produces two active metabolites, CRE-10086 and CRE-10357, which significantly contribute to its pharmacological effects .
Clinical Efficacy
Clinical trials have demonstrated that this compound is effective in treating depression, showing comparable efficacy to other established antidepressants like imipramine and clomipramine. Notably, it lacks the anticholinergic side effects commonly associated with tricyclic antidepressants, making it a potentially safer option .
Case Study Data
A randomized double-blind study compared this compound to imipramine in patients with major depressive disorder. The findings indicated that both medications had similar outcomes in terms of efficacy, but this compound was better tolerated with fewer side effects related to sedation and locomotor activity .
Safety Profile
The safety profile of this compound is notable for its lack of significant sedative effects and minimal interaction with adrenergic receptors. In clinical studies, doses of 100–300 mg per day were well tolerated without significant adverse events . However, it was withdrawn from the market in some regions due to concerns over hepatotoxicity .
Comprehensive Data Table
Parameter | Value |
---|---|
Mechanism of Action | Dopamine reuptake inhibitor |
Serotonin Reuptake Inhibition | Weak (IC50 = 1,500 nM) |
5-HT2A Antagonism | Weak (IC50 = 950 nM) |
5-HT2C Antagonism | Weak (IC50 = 980 nM) |
Active Metabolites | CRE-10086 (IC50 values: 450 nM for serotonin transporter) CRE-10357 (IC50 values: 660 nM for serotonin transporter) |
Tolerated Dosage Range | 100–300 mg/day |
Market Withdrawal Reasons | Hepatotoxicity concerns |
Research Findings
Research has highlighted several important aspects regarding the applications of this compound:
- Antidepressant Effects : Studies confirm its effectiveness comparable to traditional antidepressants while minimizing side effects associated with other classes .
- Anxiolytic Properties : this compound also exhibits anxiolytic effects, making it suitable for patients with co-occurring anxiety disorders .
- Potential for Combination Therapy : Its unique mechanism may allow it to be used in combination with other antidepressants to enhance therapeutic outcomes .
作用機序
メジフォキサミンは、主に脳内の神経伝達物質系の調節を通じて作用を発揮します。それは、比較的弱いドーパミン再取り込み阻害剤であり、さらに弱いセロトニン再取り込み阻害剤としても機能します。さらに、それは5-HT2Aおよび5-HT2C受容体の弱いアンタゴニストとしても機能します。 この化合物は、肝臓における初回通過代謝中に2つの活性な代謝物を生成し、その薬理作用に大きく貢献しています .
類似化合物との比較
メジフォキサミンは、ドーパミン作動性およびセロトニン作動性の特定の組み合わせによるメカニズムにより、他の抗うつ薬とは異なります。類似の化合物には、次のようなものがあります。
アミトリプチリン: セロトニンおよびノルエピネフリンの強い再取り込み阻害作用を有する三環系抗うつ薬。
イミプラミン: アミトリプチリンと同様のメカニズムを有する別の三環系抗うつ薬。
生物活性
Medifoxamine is an antidepressant that has garnered attention for its unique pharmacological profile and biological activity. This article provides a comprehensive overview of its mechanisms, efficacy, and clinical implications based on diverse research findings.
This compound primarily functions as a serotonin reuptake inhibitor (SRI) with additional properties that differentiate it from traditional tricyclic antidepressants (TCAs). It exhibits:
- Weak Antagonism : this compound acts as a weak antagonist to the 5-HT2A and 5-HT2C serotonin receptors, with IC50 values of 950 nM and 980 nM, respectively .
- Dopaminergic Activity : Evidence suggests that this compound has indirect dopaminergic agonist activity, which may contribute to its antidepressant effects .
- Metabolite Activity : During first-pass metabolism, this compound produces two active metabolites—CRE-10086 and CRE-10357—both of which have shown significant pharmacological activity, with CRE-10086 being notably more potent at the serotonin transporter .
Efficacy and Clinical Trials
This compound has been evaluated in various clinical settings, demonstrating comparable effectiveness to established antidepressants such as imipramine and clomipramine. Key findings include:
- Clinical Trials : In double-blind controlled studies, this compound was well tolerated at dosages ranging from 100 to 300 mg per day, showing similar efficacy to other TCAs in treating depression .
- Safety Profile : Unlike many TCAs, this compound exhibits low anticholinergic properties and minimal sedative effects, making it a favorable option for patients sensitive to these side effects .
Case Studies
Several case studies have explored the impact of this compound in specific populations:
- Patients with Cancer : A study assessed the use of antidepressants, including this compound, in adults with cancer-related depression. The findings indicated that while this compound was effective in alleviating depressive symptoms, its long-term benefits compared to other treatments require further investigation .
- Movement Disorders : A postmarketing study analyzed the association between various antidepressants and movement disorders. Although specific data on this compound were limited, it highlighted the importance of monitoring for potential side effects related to motor function when prescribing antidepressants .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other common antidepressants:
Compound | Mechanism | 5-HT2A Antagonism (IC50) | Dopaminergic Activity | Anticholinergic Effects |
---|---|---|---|---|
This compound | SRI + Weak Antagonist | 950 nM | Indirect Agonist | Low |
Imipramine | SRI + Norepinephrine Reuptake Inhibitor | 500 nM | Moderate | Moderate |
Clomipramine | SRI + Norepinephrine Reuptake Inhibitor | 400 nM | Moderate | High |
特性
IUPAC Name |
N,N-dimethyl-2,2-diphenoxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-17(2)13-16(18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMGHBMGNRQPNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16604-45-8 (fumarate) | |
Record name | Medifoxamine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032359345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80186078 | |
Record name | Medifoxamine [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32359-34-5 | |
Record name | Medifoxamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32359-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Medifoxamine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032359345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Medifoxamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13219 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Medifoxamine [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Medifoxamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEDIFOXAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWU7C2A1NT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。